molecular formula C10H11NO4 B3019151 Methyl 6-(acetoxymethyl)nicotinate CAS No. 63362-34-5

Methyl 6-(acetoxymethyl)nicotinate

Cat. No. B3019151
CAS RN: 63362-34-5
M. Wt: 209.201
InChI Key: WUWLMSMOILJHBX-UHFFFAOYSA-N
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Description

Methyl 6-(acetoxymethyl)nicotinate is a compound that can be associated with the family of nicotinate esters. These compounds are derivatives of nicotinic acid, a type of B vitamin known as niacin. While the specific compound "Methyl 6-(acetoxymethyl)nicotinate" is not directly mentioned in the provided papers, the related compounds synthesized and studied offer insights into the chemical behavior and potential applications of similar nicotinate esters.

Synthesis Analysis

The synthesis of related nicotinate esters involves esterification reactions. For instance, methyl nicotinate was prepared by refluxing nicotinic acid with methanol in the presence of concentrated sulfuric acid, followed by extraction into an organic solvent and purification by column chromatography . Similarly, the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was successfully achieved, and its structure was confirmed by various spectroscopic methods . These methods could potentially be adapted for the synthesis of Methyl 6-(acetoxymethyl)nicotinate.

Molecular Structure Analysis

The molecular structure of nicotinate esters is characterized by the presence of a pyridine ring, which is a common feature in this class of compounds. The structure of these molecules is confirmed using techniques such as NMR and Mass spectroscopy . The molecular structure is crucial for the biological activity of these compounds, as seen in the case of 6'-Methylpyrido[3,4-b]norhomotropane, where the arrangement of substituents on the pyridine ring is key to its potency at the alpha4beta2 nicotinic receptor .

Chemical Reactions Analysis

The chemical reactions involving nicotinate esters are typically centered around their functional groups. For example, the esterification process to produce methyl nicotinate involves the reaction of nicotinic acid with an alcohol in the presence of an acid catalyst . The trifluoromethylation of an aryl iodide to produce methyl 6-chloro-5-(trifluoromethyl)nicotinate demonstrates the ability to introduce additional functional groups to the nicotinate core .

Physical and Chemical Properties Analysis

The physical properties of nicotinate esters, such as melting points, can be determined after synthesis. Methyl nicotinate, for example, was obtained as a white powder with a melting point of 40-42°C . The chemical properties, such as reactivity and stability, are influenced by the substituents on the pyridine ring and the ester group. These properties are important for the biological activity of the compounds, as demonstrated by the antinociceptive activity of methyl nicotinate in animal models .

Relevant Case Studies

Case studies involving nicotinate esters often focus on their biological activities. Methyl nicotinate showed significant antinociceptive activity in both peripheral and central pain models . Another compound, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, demonstrated a retinoprotective effect in a rat model of retinal ischemia-reperfusion, suggesting potential therapeutic applications . These studies highlight the importance of understanding the physical and chemical properties of nicotinate esters to harness their biological effects.

Scientific Research Applications

Synthesis and Pharmacological Activity

  • Synthesis and Antinociceptive Activity : Methyl nicotinate, a derivative of nicotinic acid, has been synthesized and evaluated for its antinociceptive (pain-relieving) activity. This research demonstrated that methyl nicotinate exhibited significant peripheral and central antinociceptive activities in mice, suggesting potential applications in pain management (Erharuyi et al., 2015).

Skin Penetration and Metabolism

  • Percutaneous Penetration of Nicotinates : A study investigated the relationship between chemical structure and percutaneous absorption of various nicotinate esters. It was found that methyl nicotinate effectively bypassed the stratum corneum barrier in the skin, indicating its potential for transdermal delivery systems (Guy et al., 1986).

Metabolic Health Effects

  • Nicotinamide Riboside Supplementation : Research on nicotinamide riboside, a precursor of NAD+ involving nicotinate derivatives, showed that it can impact skeletal muscle metabolism and body composition in obese humans. This indicates a possible link between methyl nicotinate derivatives and metabolic health (Remie et al., 2020).

Chromatographic Analysis

  • Chromatographic Evaluation of Nicotinic Acid Derivatives : A study focused on the chromatographic separation of nicotinic acid derivatives, including methyl nicotinate. Such research is vital for the analytical characterization of these compounds in various applications (Pyka & Klimczok, 2007).

Synthesis and Chemical Properties

  • Development of Safe Synthesis Methods : Research has been conducted on the safe and economical synthesis of various nicotinate derivatives, reflecting the ongoing interest in optimizing the production methods for these compounds (Mulder et al., 2013).

Retinoprotective Effects

  • Retinoprotective Effects of Nicotinate Derivatives : A study on 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, a derivative, showed potential retinoprotective effects in a rat model of retinal ischemia. This suggests a potential area of application for methyl 6-(acetoxymethyl)nicotinate in ocular health (Peresypkina et al., 2020).

Antimicrobial and Antioxidant Properties

  • Antimicrobial and Antioxidant Activities : Some nicotinate derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties, indicating potential applications in these areas (Shyma et al., 2013).

properties

IUPAC Name

methyl 6-(acetyloxymethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7(12)15-6-9-4-3-8(5-11-9)10(13)14-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWLMSMOILJHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=NC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(acetoxymethyl)nicotinate

Synthesis routes and methods I

Procedure details

To a solution of methyl 6-methylnicotinate (6.05 g) in methylene chloride (100 mL) was added m-chloroperbenzoic acid (77%, 13.5 g). The reaction mixture was stirred at room temperature for 2 h and then diluted with chloroform (100 mL). The mixture was washed successively with aqueous sodium sulfite, saturated sodium bicarbonate, and brine. The organic later was then dried (sodium sulfate), filtered, and concentrated under reduced pressure to provide 6.21 g of methyl 6-methylnicotinate 1-oxide. A solution of methyl 6-methylnicotinate 1-oxide (4.35 g) in acetic anhydride (50 mL) was heated at 120° C. for 2 h and then concentrated under reduced pressure. Purification by flash column chromatography (silica gel, 1:2 to 3:5 ethyl acetate/hexanes) provided 3.3 g of the title compound: 3H NMR (300 MHz, CDCl3) δ 9.18, 8.31, 7.44, 5.29, 3.96, 2.19.
Quantity
4.35 g
Type
reactant
Reaction Step One
Quantity
50 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

N,N-Diisopropylethylamine (2.2 mL, 13 mmol) and acetic anhydride (3.5 mL, 38 mmol) were added to a solution of 6-methylpyridine-3-carboxylic acid methyl ester N-oxide (Reference Compound No. 8-1, 2.1 g, 13 mmol) in acetic acid (14 mL), and then the reaction mixture was stirred at 120° C. for 135 minutes. After cooling, saturated aqueous sodium hydrogen carbonate solution (100 mL) was added thereto, and then sodium hydrogen carbonate was added until foam formation was ended. The whole was extracted with ethyl acetate (100 mL, 50 mL), the organic layer was dried over anhydrous magnesium sulfate, and then the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane-ethyl acetate), and then the resulting solid was collected by filtration with hexane and ethyl acetate to give 1.2 g of the title reference compound as a pale yellow solid. (Yield 48%)
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Citations

For This Compound
1
Citations
J Liu, D Guiadeen, A Krikorian, X Gao, J Wang… - Bioorganic & Medicinal …, 2020 - Elsevier
Bruton’s tyrosine kinase (BTK) is a Tec family kinase with a well-defined role in the B cell receptor (BCR) pathway. It has become an attractive kinase target for selective B cell inhibition, …
Number of citations: 13 www.sciencedirect.com

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